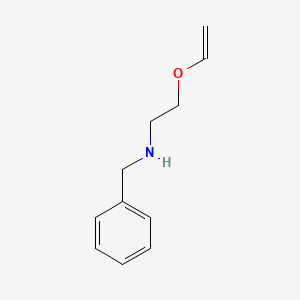

Benzyl-(2-vinyloxy-ethyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl-(2-vinyloxy-ethyl)-amine, or BVEA, is a versatile chemical compound with a wide range of applications in scientific research. BVEA is a colorless liquid with a boiling point of 160°C and a melting point of -50°C. It is also known as N-vinyl-2-pyrrolidone and is used as a monomer in the production of polyvinylpyrrolidone (PVP), a polymer used in the production of various materials, including adhesives, paints, and coatings. BVEA is also used in the synthesis of a variety of organic compounds and is commonly used as a catalyst for organic reactions.

Aplicaciones Científicas De Investigación

Synthesis of Thermoresponsive Polymers

Benzyl-(2-vinyloxy-ethyl)-amine can be used as a monomer in the synthesis of thermoresponsive polymers. These polymers have the ability to change their physical properties in response to temperature changes. For instance, a study demonstrated the use of a vinyl ether-type RAFT agent for synthesizing block copolymers that form and deform micellar assemblies in water above a certain temperature .

Radiation Curing Systems

In the field of radiation curing systems, which are used in coatings, adhesives, photoresists, and printing inks, Benzyl-(2-vinyloxy-ethyl)-amine derivatives can enhance the curing process. These systems offer economic and ecological advantages over traditional thermal curing processes by reducing viscosity and enabling rapid UV curing .

Proton Exchange Membranes (PEMs)

Benzyl-(2-vinyloxy-ethyl)-amine can contribute to the development of polymer materials for PEMs in fuel cells. These membranes are crucial for the operation of middle- and high-temperature fuel cells, and the amine’s derivatives can improve the hydrophilicity and chemical stability of such polymers .

Living Cationic Polymerization

This compound plays a significant role in living cationic polymerization, a method used to produce well-defined polymers with controlled molecular weights. It acts as a cationogen and a RAFT agent, facilitating the synthesis of polymers with high α-end functionality .

Graft Copolymerization

Benzyl-(2-vinyloxy-ethyl)-amine is instrumental in graft copolymerization processes. It can be copolymerized with other monomers to create well-defined graft copolymers, which have a wide range of applications in materials science and engineering .

Macromolecular Chain Transfer Agent

In RAFT polymerization, this compound can function as a macromolecular chain transfer agent. This allows for the controlled synthesis of radically polymerizable monomers, leading to polymers with desired properties for various industrial applications .

Mecanismo De Acción

Target of Action

Benzyl-(2-vinyloxy-ethyl)-amine is a novel vinyl ether-type RAFT agent . It is primarily used in the synthesis of various block copolymers . Its primary targets are vinyl ethers, which it interacts with during the process of living cationic polymerization .

Mode of Action

The compound acts as a cationogen under the EtAlCl2 initiation system in the presence of ethyl acetate for living cationic polymerization . It also functions as a RAFT agent for blocks by RAFT polymerization .

Biochemical Pathways

The compound is involved in the biochemical pathway of polymer synthesis. It participates in the living cationic polymerization of vinyl ethers and reversible addition−fragmentation chain transfer (RAFT) polymerization . The resulting polymer, poly(vinyl ether)s, by living cationic polymerization had a high number average α-end functionality .

Result of Action

The result of the action of Benzyl-(2-vinyloxy-ethyl)-amine is the formation of well-defined block and graft copolymers . For example, a double thermoresponsive block copolymer consisting of 2-methoxyethyl vinyl ether (MOVE) and N-isopropylacrylamide (NIPAM) was prepared via the combination of living cationic polymerization and RAFT polymerization .

Action Environment

The action of Benzyl-(2-vinyloxy-ethyl)-amine is influenced by the chemical environment. For instance, the presence of ethyl acetate is necessary for the compound to act as a cationogen under the EtAlCl2 initiation system . The RAFT polymerization of radically polymerizable monomers was conducted in toluene using 2,2′-azobis(isobutyronitrile) at 70 °C . These conditions are crucial for the successful synthesis of the desired polymers.

Propiedades

IUPAC Name |

N-benzyl-2-ethenoxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-13-9-8-12-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIHNRDAZYKXRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCNCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389593 |

Source

|

| Record name | Benzyl-(2-vinyloxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(2-vinyloxy-ethyl)-amine | |

CAS RN |

73731-97-2 |

Source

|

| Record name | Benzyl-(2-vinyloxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine](/img/structure/B1305349.png)

![Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol](/img/structure/B1305354.png)

![2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1305359.png)

![3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid](/img/structure/B1305391.png)